

AZD3458: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest

Compound Name: AZD3458

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Introduction

AZD3458 is a potent and highly selective, orally bioavailable small molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Ky) isoform. Developed by AstraZeneca, this clinical candidate has demonstrated significant immunomodulatory activity in preclinical models, positioning it as a promising agent for cancer immunotherapy. This in-depth guide provides a comprehensive overview of the discovery and development timeline of **AZD3458**, detailing its mechanism of action, preclinical pharmacology, and the experimental protocols utilized in its evaluation.

Discovery and Development Timeline

While the precise date of the initial synthesis of **AZD3458** is not publicly available, the earliest scientific disclosure appears in an abstract presented in July 2019. This presentation highlighted its selective PI3Ky inhibition and its ability to promote anti-tumor immune responses. Subsequent publications have further elucidated its preclinical profile. The development of **AZD3458** is currently in the preclinical stage, with AstraZeneca making the molecule available for external research collaborations to further explore its therapeutic potential.^[1]

Mechanism of Action: Targeting the Tumor Microenvironment

AZD3458 exerts its anti-tumor effects by selectively inhibiting PI3Ky, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for the regulation of immune cell proliferation, survival, and activation. In the context of cancer, PI3Ky activity within myeloid cells, particularly tumor-associated macrophages (TAMs), is known to promote an immunosuppressive tumor microenvironment (TME).

By inhibiting PI3Ky, **AZD3458** has been shown to modulate the TME in several ways:

- **Macrophage Reprogramming:** **AZD3458** promotes a shift in macrophage polarization from an immunosuppressive M2-like phenotype towards a pro-inflammatory and anti-tumoral M1-like phenotype. This is characterized by an increased ratio of Interleukin-12 (IL-12) to Interleukin-10 (IL-10).[\[2\]](#)
- **Enhanced T-Cell Activity:** The altered macrophage phenotype leads to enhanced activation of cytotoxic T-cells, as evidenced by increased expression of granzyme B and perforin.[\[2\]](#)
- **Reduced Myeloid-Derived Suppressor Cell (MDSC) Activation:** **AZD3458** has been observed to reduce the activation of MDSCs, another key immunosuppressive cell type in the TME.[\[2\]](#)

This multifaceted mechanism of action allows **AZD3458** to overcome tumor resistance to immunotherapy, particularly in myeloid-enriched tumors.

Preclinical Pharmacology and Quantitative Data

Extensive preclinical studies have characterized the potency, selectivity, and in vivo activity of **AZD3458**.

In Vitro Activity

The inhibitory activity of **AZD3458** against PI3K isoforms and in cellular assays is summarized in the table below.

Target	Assay Type	IC50
PI3K γ	Enzyme Assay	7.9 nM[1]
PI3K α	Enzyme Assay	7.9 μ M[1]
PI3K β	Enzyme Assay	<30 μ M[1]
PI3K δ	Enzyme Assay	0.3 μ M[1]
pAkt Phosphorylation	Cellular Assay	8 nM[1]
PI3K α	Cellular Assay	<30 μ M[1]
PI3K β	Cellular Assay	<30 μ M[1]
PI3K δ	Cellular Assay	1 μ M[1]
Human Neutrophil Activation	Cellular Assay	50 nM[1]
pAkt S308/S473 (Human Macrophages)	Cellular Assay	32 nM (free IC50)[2]
Mouse CD11b Activation	Cellular Assay	30 nM (free IC50)[2]

In Vivo Efficacy

Oral administration of **AZD3458** has demonstrated significant anti-tumor activity in various syngeneic mouse models, both as a monotherapy and in combination with checkpoint inhibitors.

Animal Model	Cancer Type	Treatment	Key Findings
4T1	Orthotopic Breast Cancer	AZD3458 (20mg/Kg BID)	Remodeled the TME, decreased TAMs by 20%, and reduced expression of CD206 and PD-L1.[2]
4T1, LLC, CT-26, MC-38	Syngeneic Models	AZD3458 + α -PD-1 or α -PD-L1 (10mg/kg 3x week)	Greater anti-tumor effects than checkpoint inhibitor alone.[2]

Experimental Protocols

PI3K Enzyme Inhibition Assay

A standard biochemical assay is employed to determine the IC₅₀ values of **AZD3458** against different PI3K isoforms. This typically involves:

- Reagents: Recombinant human PI3K isoforms (α , β , γ , δ), ATP, and a lipid substrate (e.g., PIP2).
- Procedure:
 - The kinase reaction is initiated by incubating the enzyme with the substrate and ATP in the presence of varying concentrations of **AZD3458**.
 - The production of the phosphorylated product (PIP3) is measured, often using a luminescence-based assay where the signal is inversely proportional to the amount of ATP remaining.
- Data Analysis: The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular pAkt Phosphorylation Assay

This assay measures the ability of **AZD3458** to inhibit the PI3K pathway in a cellular context.

- Cell Lines: A suitable cell line expressing the target PI3K isoform is used (e.g., human macrophages).
- Procedure:
 - Cells are treated with various concentrations of **AZD3458** for a defined period.
 - Cells are then stimulated with a growth factor (e.g., insulin or CSF-1) to activate the PI3K pathway.
 - Cell lysates are prepared, and the levels of phosphorylated Akt (pAkt) at specific sites (e.g., Ser473 and Thr308) are quantified using methods like Western blotting or ELISA.
- Data Analysis: The IC50 value is determined by measuring the reduction in pAkt levels as a function of **AZD3458** concentration.

Macrophage Polarization Assay

This assay evaluates the effect of **AZD3458** on macrophage differentiation and polarization.

- Cell Culture: Primary human or mouse bone marrow-derived macrophages are cultured.
- Procedure:
 - Macrophages are treated with **AZD3458**.
 - Polarization towards M1 or M2 phenotypes is induced using specific cytokines (e.g., LPS and IFN- γ for M1; IL-4 and IL-13 for M2).
 - The expression of M1 and M2 markers (e.g., CD86, iNOS for M1; CD206, Arg1 for M2) is analyzed by flow cytometry or qPCR.
 - The production of cytokines (e.g., IL-12, IL-10, TNF- α) in the culture supernatant is measured by ELISA.

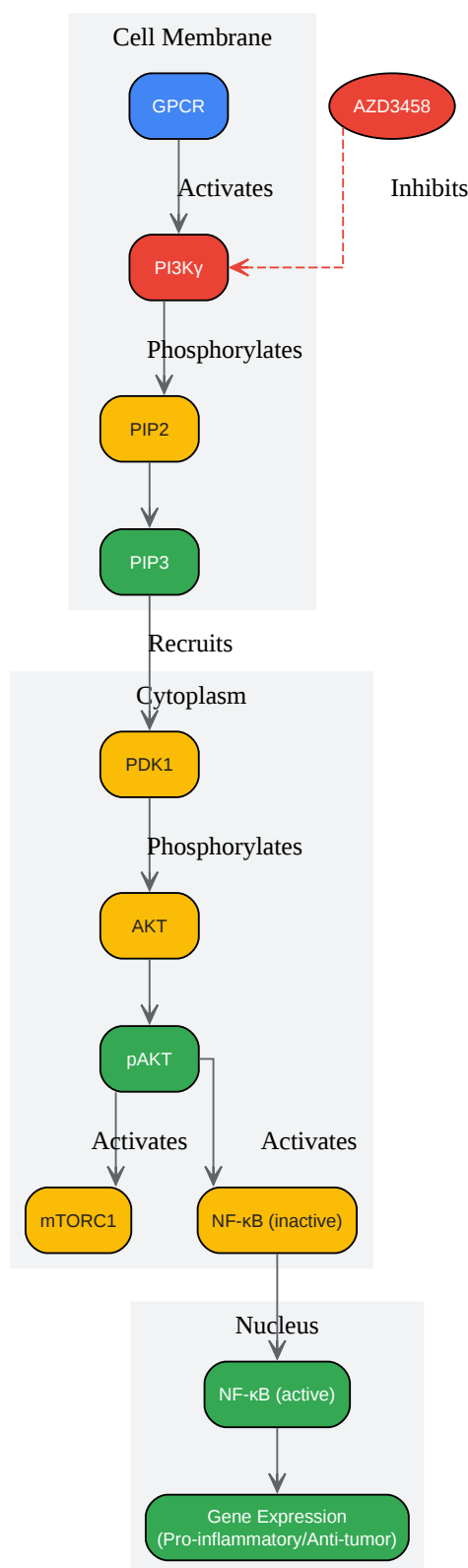
- Data Analysis: The shift in marker expression and cytokine profiles indicates the effect of **AZD3458** on macrophage polarization.

In Vivo Syngeneic Mouse Model Studies

These studies assess the anti-tumor efficacy of **AZD3458** in an immunocompetent setting.

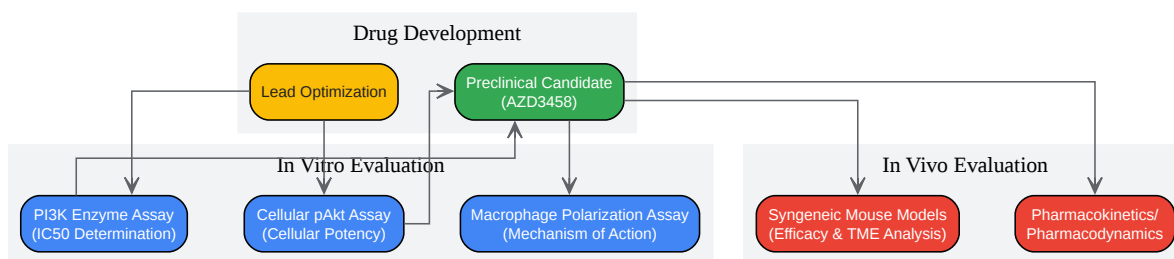
- Animal Models: Syngeneic mouse models (e.g., 4T1, CT-26, MC-38) are used, where tumor cells are implanted into mice with the same genetic background.
- Procedure:
 - Once tumors are established, mice are treated with **AZD3458** (e.g., 20 mg/kg, BID, oral gavage), a vehicle control, and/or checkpoint inhibitors.
 - Tumor growth is monitored regularly by measuring tumor volume.
 - At the end of the study, tumors and immune organs are harvested for analysis of the TME, including flow cytometry to quantify immune cell populations and immunohistochemistry to assess protein expression.
- Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effects. Changes in the immune cell composition of the TME are also quantified.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: PI3Ky signaling pathway and the inhibitory action of **AZD3458**.



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Caption: Preclinical development workflow for **AZD3458**.

Conclusion

AZD3458 is a promising, selective PI3Ky inhibitor with a well-defined mechanism of action centered on the modulation of the tumor microenvironment. Its ability to reprogram immunosuppressive macrophages and enhance anti-tumor T-cell responses has been robustly demonstrated in preclinical models. The comprehensive in vitro and in vivo data generated to date provide a strong rationale for its continued development as a novel cancer immunotherapy. Further investigation, particularly in clinical settings, will be crucial to fully elucidate the therapeutic potential of **AZD3458** in treating various malignancies.

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References

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